![molecular formula C12H12ClNO3 B1469167 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid CAS No. 1408485-12-0](/img/structure/B1469167.png)

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid

Descripción general

Descripción

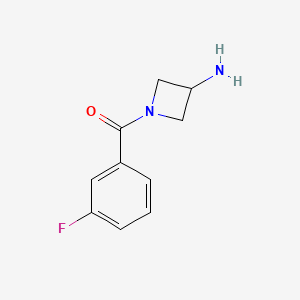

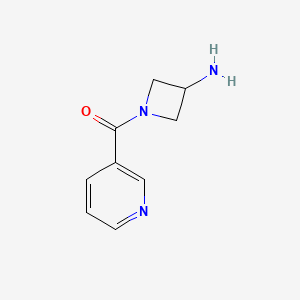

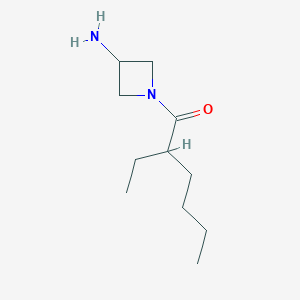

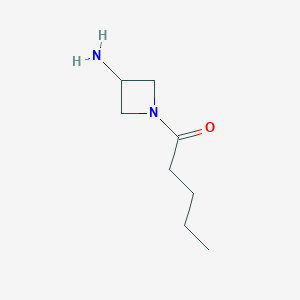

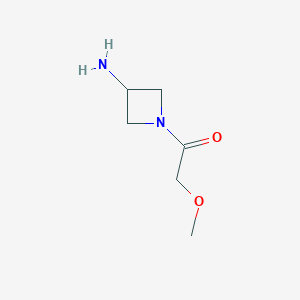

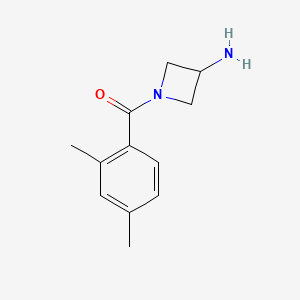

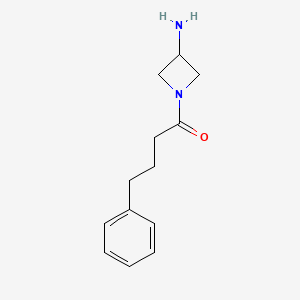

“1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid” is a chemical compound with the formula C12H12ClNO3 . It is a derivative of azetidine, a four-membered heterocyclic compound with nitrogen as its heteroatom .

Synthesis Analysis

The synthesis of azetidines, including derivatives like “1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid”, has been a subject of research in organic chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Various methods have been developed for the synthesis of azetidines, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular structure of “1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid” includes a four-membered azetidine ring, a carboxylic acid group, and a 4-chlorophenyl group . The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis

Azetidines, including “1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid”, exhibit unique reactivity due to the strain in the four-membered ring . This strain can be leveraged to trigger various chemical reactions under suitable conditions .Aplicaciones Científicas De Investigación

Chemical Synthesis

As a building block in organic synthesis, this compound can be used to construct a wide variety of complex molecules. Its reactive sites enable it to undergo various chemical reactions, making it a versatile reagent in the synthesis of complex organic compounds.

Each of these applications leverages the unique chemical structure of 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid , exploiting its reactive groups and stability under different conditions to develop innovative solutions across multiple fields of science and technology .

Direcciones Futuras

The future directions for “1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid” could involve further exploration of its synthesis, reactivity, and potential applications in pharmaceutical and agrochemical research . The development of new reaction protocols could also help overcome some long-standing challenges in the field .

Propiedades

IUPAC Name |

1-[2-(4-chlorophenyl)acetyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDAQZPWFUPAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)

![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)

![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)

![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)